![molecular formula C17H21F3N6O B2742752 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide CAS No. 2309552-58-5](/img/structure/B2742752.png)

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

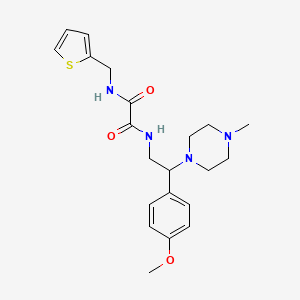

“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide” is a complex organic compound . Its molecular formula is C17H19FN8 and it has an average mass of 354.385 Da .

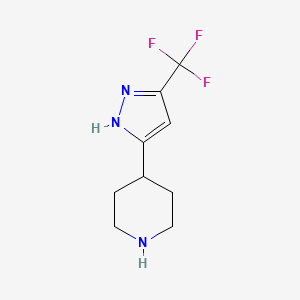

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclobutyl group attached to a triazolo-pyridazine ring, which is further connected to an azetidine ring . The exact 3D structure would require more detailed analysis or experimental data.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Applications

One of the primary scientific research applications of triazolo[4,3-b]pyridazine derivatives includes their potential in antimicrobial and antitumor activities. These compounds have been synthesized and evaluated for their effectiveness against different types of bacteria and cancer cells, showcasing their versatility and potential as therapeutics. The synthesis of novel [1,2,4]triazolo[4,3-b]pyridazine derivatives and their evaluation for antimicrobial activity highlight the ongoing exploration of these compounds in addressing resistant microbial strains (Rahimizadeh et al., 2012). Additionally, the development of new 3-heteroarylindoles incorporating triazolo[4,3-a]pyrazine moieties for potential anticancer applications further illustrates the compound's relevance in medicinal chemistry research (Abdelhamid et al., 2016).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives are critical for understanding their properties and potential applications. Research efforts have been dedicated to the synthesis of these compounds and their structural elucidation using various analytical techniques. For instance, studies on the synthesis, structure analysis, and DFT calculations of chloro-triazolo[4,3-b]pyridazine derivatives shed light on their chemical properties and potential interactions (Sallam et al., 2021). This foundational knowledge supports further research into their applications in scientific and medicinal contexts.

Mechanism of Action and SAR Studies

Understanding the mechanism of action and conducting structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of triazolo[4,3-b]pyridazine derivatives. Research in this area aims to elucidate how these compounds interact with biological targets and to identify modifications that enhance their activity and selectivity. The exploration of triazolo[4,3-b]pyridazine derivatives as selective estrogen receptor degraders and antagonists in the treatment of ER+ breast cancer exemplifies the application of these compounds in targeted therapy (Scott et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, among other possible interactions.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that multiple biochemical pathways are affected .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4,4,4-trifluoro-N-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N6O/c1-24(15(27)7-8-17(18,19)20)12-9-25(10-12)14-6-5-13-21-22-16(26(13)23-14)11-3-2-4-11/h5-6,11-12H,2-4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUWHJTVFCPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)

{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)

![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)

![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)

![3-benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2742692.png)